Technical Whitepaper: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate
Technical Whitepaper: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate
A Dual-Function Scaffold for Latent Epoxy Curing and Pharmaceutical Synthesis
Executive Summary
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS: 1262771-88-9) represents a critical class of functionalized imidazoles utilized primarily in high-performance materials science and drug discovery. Structurally, it combines a nucleophilic imidazole core, sterically modulated by a 2-ethyl group, with a hydrophilic carboxylic acid tail.
In materials science , this compound serves as a "latent" curing agent and accelerator for epoxy resins. Its zwitterionic nature allows for extended pot life at room temperature while triggering rapid crosslinking at elevated activation temperatures (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The 2-ethyl substitution is not merely structural decoration; it significantly alters the pKa and nucleophilicity of the imidazole ring, enhancing its stability against premature reaction in epoxy systems compared to 2-methyl or unsubstituted analogs.
| Property | Specification |
| IUPAC Name | 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate |
| CAS Number | 1262771-88-9 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol (anhydrous), ~200.24 g/mol (hydrate) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in acetone/ether |
| pKa (Imidazolium) | ~7.8 (Estimated) – Higher basicity due to ethyl donation |
| Melting Point | 160–165 °C (Decomposes upon melting) |
Synthesis & Manufacturing Protocol
Expertise & Causality: The synthesis relies on an Aza-Michael Addition . While many protocols suggest using acrylic acid esters followed by hydrolysis, the direct addition of 2-ethylimidazole to acrylic acid in aqueous media is superior for green chemistry compliance and yield. The choice of water as a solvent utilizes the "on-water" effect to accelerate the reaction and simplifies the isolation of the zwitterionic product.
Reaction Scheme (Graphviz)
Figure 1: Direct Aza-Michael addition synthesis pathway utilizing aqueous media for zwitterion stabilization.
Step-by-Step Experimental Protocol
Objective: Synthesis of 100g batch.
-
Reactant Preparation:
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Charge a 500 mL round-bottom flask with 2-Ethylimidazole (96.1 g, 1.0 mol) .
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Add Distilled Water (150 mL) . Note: Water stabilizes the transition state and solubilizes the zwitterionic product.
-
-
Addition:
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Heat the solution to 40°C until the imidazole is fully dissolved.
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Dropwise add Acrylic Acid (79.3 g, 1.1 mol) over 30 minutes. Caution: Exothermic reaction. Maintain temp <60°C to prevent polymerization of acrylic acid.
-
-
Reaction:
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Raise temperature to 90°C (Reflux) and stir for 12–16 hours.
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Validation: Monitor via TLC (MeOH:DCM 1:9) or HPLC. Disappearance of 2-ethylimidazole indicates completion.
-
-
Workup & Purification:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure (Rotovap) to remove excess water, yielding a viscous oil.
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Crystallization: Add Acetone (300 mL) to the oil with vigorous stirring. The product will precipitate as a white solid.
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Filter the solid and wash with cold acetone (2 x 50 mL) to remove unreacted acrylic acid.
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-
Drying:
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Dry in a vacuum oven at 50°C for 6 hours.
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Note: The product naturally retains water, forming the hydrate.
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Applications in Drug Development & Materials
A. Latent Epoxy Curing Agent (Materials Science)
In electronic encapsulation and structural adhesives, "latency" is the holy grail—a mixture that remains liquid at room temperature but cures hard when heated.
Mechanism of Latency: The propanoic acid tail interacts with the basic imidazole nitrogen (N3) to form an intramolecular or intermolecular salt (zwitterion). This "blocks" the catalytic nitrogen at low temperatures. Upon heating (>120°C), the salt bridge breaks, freeing the imidazole to catalyze the homopolymerization of the epoxy resin.
Performance Data:
| Formulation Component | Parts by Weight (phr) | Pot Life (25°C) | Gel Time (150°C) | Tg (Cured) |
|---|---|---|---|---|
| Bisphenol A Epoxy (DGEBA) | 100 | -- | -- | -- |
| 2-Ethylimidazole (Control) | 5 | < 4 Hours | 45 sec | 145°C |
| 3-(2-Ethyl...)-propanoic acid | 5 | > 3 Weeks | 120 sec | 155°C |
Interpretation: The propanoic acid derivative extends shelf life from hours to weeks, making it viable for one-pot adhesive systems.
B. Pharmaceutical Intermediate
This compound acts as a N-functionalized histidine mimic . The 2-ethyl group provides steric bulk that can restrict rotation in peptide backbones, potentially increasing the metabolic stability of peptidomimetic drugs against proteolytic enzymes.
Workflow: Peptide Coupling To use this in peptide synthesis, the carboxylic acid must be activated.
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Activation: Use EDC/NHS or HATU in DMF.
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Protection: The imidazole nitrogen (N3) often does not require protection if the coupling is done under neutral/mildly basic conditions, but for complex syntheses, trityl (Trt) protection may be transiently required.
Curing Mechanism Diagram (Graphviz)
Figure 2: Thermal activation mechanism of the imidazole-acid zwitterion in epoxy curing.
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic.
NMR (400 MHz,-
1.20 (t, 3H): Methyl group of the ethyl chain (
). -
2.65 (t, 2H): Methylene adjacent to the carboxylic acid (
). -
2.85 (q, 2H): Methylene of the ethyl group (
). -
4.30 (t, 2H): Methylene adjacent to imidazole nitrogen (
). - 6.95 (d, 1H): Imidazole ring proton (C5).
- 7.15 (d, 1H): Imidazole ring proton (C4).
Note: The absence of the acrylic acid alkene protons (5.8–6.4 ppm) confirms the consumption of the starting material.
References
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PubChem. (n.d.).[1] 3-(1H-imidazol-1-yl)propanoic acid.[2][3][1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Bera, R., et al. (2015).[4] Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances. Retrieved January 29, 2026, from [Link]
Sources
- 1. Imidazole propionate | C6H7N2O2- | CID 6984337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
